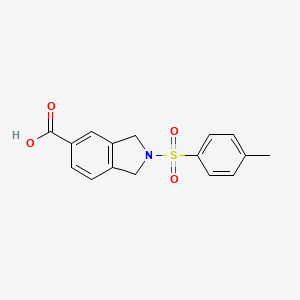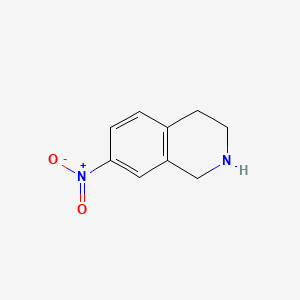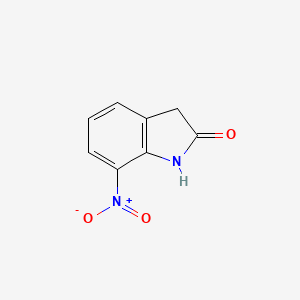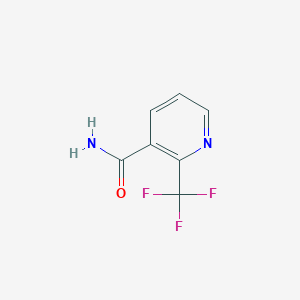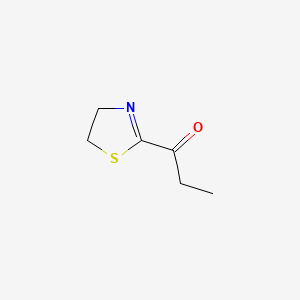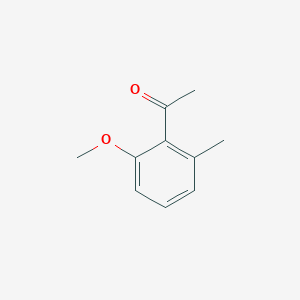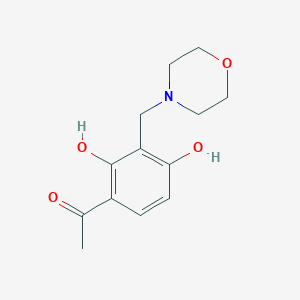
1-(2,4-Dihydroxy-3-(morpholinomethyl)phenyl)ethanone
Overview
Description
1-(2,4-Dihydroxy-3-(morpholinomethyl)phenyl)ethanone (1-DMPE) is a synthetic compound that has recently been studied for its potential applications in the scientific research field. It has a unique structure that makes it an ideal candidate for a range of applications, including use in drug synthesis and as a potential therapeutic agent.
Scientific Research Applications
Environmental Remediation and Advanced Oxidation Processes
A comprehensive review highlights the significance of advanced oxidation processes (AOPs) in degrading acetaminophen from aqueous media. The study discusses the biotoxicity and degradation pathways of by-products, emphasizing the role of hydroquinone, 1,4-benzoquinone, and others in environmental ecosystems. This research underscores the potential environmental impact and necessitates further exploration of related compounds like 1-(2,4-Dihydroxy-3-(morpholinomethyl)phenyl)ethanone in similar contexts (Qutob et al., 2022).
Anticancer Properties
Research on nonsteroidal antiestrogens reviews the chemistry of compounds demonstrating potent antitumor effects, highlighting their importance in breast cancer management. The study emphasizes structure-activity relationships, suggesting that modifications in phenyl ethanone structures could enhance therapeutic efficacy (Magarian et al., 1994).
Proteostasis and Therapeutic Effects
The therapeutic effects of 4-phenylbutyric acid in maintaining proteostasis offer insights into the chemical chaperone properties of related compounds. This research discusses how such compounds can prevent misfolded protein aggregation and alleviate endoplasmic reticulum stress, suggesting potential applications in treating diseases caused by protein misfolding (Kolb et al., 2015).
Antioxidant Activity Analysis
A review on determining antioxidant activity elaborates on the significance of evaluating compounds for their antioxidant properties, using various assays like ORAC, HORAC, and FRAP. This research highlights the importance of such evaluations in identifying potential therapeutic agents with antioxidant capacities (Munteanu & Apetrei, 2021).
Application in Redox Mediation for Organic Pollutants Treatment
An investigation into the use of redox mediators in treating organic pollutants with oxidoreductive enzymes presents a novel approach to environmental remediation. This study discusses how enzymes, in the presence of redox mediators, can efficiently degrade recalcitrant compounds, pointing towards the potential application of phenyl ethanone derivatives in enhancing these processes (Husain & Husain, 2007).
properties
IUPAC Name |
1-[2,4-dihydroxy-3-(morpholin-4-ylmethyl)phenyl]ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO4/c1-9(15)10-2-3-12(16)11(13(10)17)8-14-4-6-18-7-5-14/h2-3,16-17H,4-8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DKXPQRBLGPFPOZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=C(C(=C(C=C1)O)CN2CCOCC2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2,4-Dihydroxy-3-(morpholinomethyl)phenyl)ethanone | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



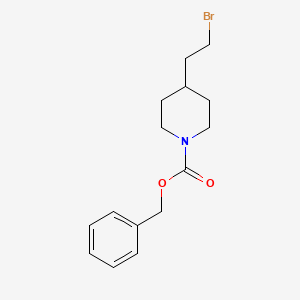
![(S)-N,N-Diethyldinaphtho[2,1-d:1',2'-f][1,3,2]dioxaphosphepin-4-amine](/img/structure/B1312368.png)

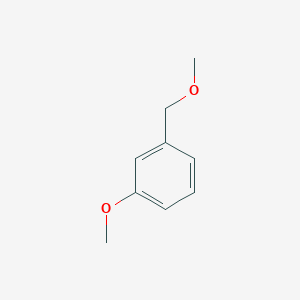
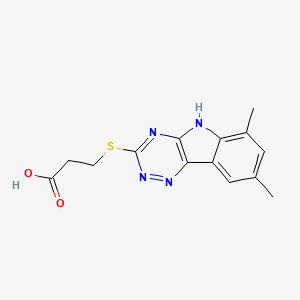
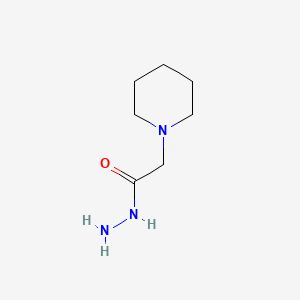
![2,5-Pyrrolidinedione, 1-[(4-methylbenzoyl)oxy]-](/img/structure/B1312393.png)

